molecular formula C10H6ClN3O B1490767 4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine CAS No. 871025-07-9

4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B1490767
CAS No.: 871025-07-9
M. Wt: 219.63 g/mol
InChI Key: REFMGPMDTWMXGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine” is a chemical compound that belongs to the class of pyrimidine and its fused derivatives . These compounds have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many of these derivatives have shown promising anticancer activity .


Synthesis Analysis

The synthesis of pyrimidine and its derivatives often involves various chemical reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Chemical Reactions Analysis

Pyrimidine and its derivatives are involved in various chemical reactions. For instance, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .

Scientific Research Applications

Quantum Chemical Characterization

Quantum chemical methods have been utilized to investigate hydrogen bonding (HB) sites in pyrimidine compounds, including derivatives similar to 4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine. Studies at HF/6-311+G(d,p) and B3PW91/6-311+G(d,p) levels identified major HB sites in pyrimidine derivatives, underscoring the potential of these compounds in understanding molecular interactions and the design of new materials and pharmaceuticals (Traoré et al., 2017).

Synthetic Intermediate Applications

Research demonstrates the utility of structurally related compounds as synthetic intermediates for constructing novel heterocyclic systems. These systems have been explored for their antimicrobial and anticancer evaluations, indicating the broad potential of these compounds in drug discovery and development (Ibrahim et al., 2022).

Biological Activity Studies

New derivatives of pyrimidine compounds, including those with additional rings such as 1,2,4-triazole, 1,3,4-oxadiazole, or furan, have been synthesized and shown to possess pronounced plant growth stimulating effects. These findings highlight the relevance of pyrimidine derivatives in agricultural sciences and potentially in the development of new agrochemicals (Pivazyan et al., 2019).

Organic Electronics Applications

The design and synthesis of organic electronic materials also benefit from the inclusion of pyrimidine derivatives. Compounds containing the pyrrolopyrimidine moiety have been explored for their high hole mobility in organic thin-film transistors, which is crucial for the development of high-performance organic electronics (Li et al., 2011).

Antimicrobial Activity

The synthesis of novel derivatives and their evaluation for antimicrobial activity further exemplifies the wide-ranging applications of pyrimidine compounds in the field of medicinal chemistry and drug discovery. These studies provide a foundation for the development of new antimicrobial agents to combat resistant strains of bacteria and other pathogens (Ravindra et al., 2008).

Biochemical Analysis

Biochemical Properties

4-Chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of protein kinases. Protein kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific amino acids in protein substrates, a process essential for regulating various cellular activities such as growth, differentiation, and metabolism . The compound interacts with several key enzymes and proteins, including tyrosine kinases and serine/threonine kinases, by binding to their active sites and inhibiting their activity. This inhibition disrupts the phosphorylation cascade, thereby modulating cellular signaling pathways and affecting cell function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting protein kinases, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth . Additionally, it affects cell cycle progression, particularly by causing cell cycle arrest at the G1 phase, which prevents cells from proliferating . The compound also modulates the expression of genes involved in cell survival and apoptosis, further contributing to its anticancer effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of protein kinases. The compound binds to the ATP-binding site of these enzymes, preventing the transfer of phosphate groups to target proteins . This inhibition disrupts the signaling pathways that regulate cell growth and survival, leading to reduced cell proliferation and increased apoptosis . Additionally, the compound can interfere with the activity of other biomolecules, such as transcription factors, by altering their phosphorylation status and thereby affecting gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under extreme conditions . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of protein kinases and persistent effects on cellular function . The compound’s efficacy may diminish over time due to potential degradation or the development of resistance mechanisms in cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth with minimal adverse effects . At higher doses, it can cause toxicity, including damage to normal tissues and organs . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing severe toxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, including cytochrome P450, which facilitate its breakdown and elimination from the body . Additionally, the compound can affect metabolic flux by altering the activity of key enzymes involved in cellular metabolism . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with protein kinases and other biomolecules . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its efficacy . Additionally, the compound’s localization can affect its stability and interactions with other cellular components .

Properties

IUPAC Name

4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O/c11-10-9-7(12-5-13-10)4-6(14-9)8-2-1-3-15-8/h1-5,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFMGPMDTWMXGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC3=C(N2)C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744902
Record name 4-Chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871025-07-9
Record name 4-Chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6-(2-furyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-4-one (2.20 g) and phosphoryl chloride (10.7 g) was stirred at 100° C. for 20 min, dioxane (30 mL) was added, and the mixture was stirred at 100° C. for 3 hrs. After concentration under reduced pressure, saturated aqueous sodium hydrogen carbonate was added to the residue, and the mixture was extracted with ethyl acetate-acetone (155 mL×4). The organic layers were combined, washed with saturated brine (100 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue washed with ethyl acetate-diethyl ether, and dried under reduced pressure at 60° C. to give the title compound (2.19 g).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 2
4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 4
4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 5
4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.